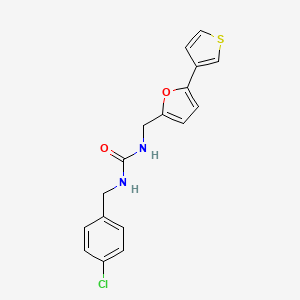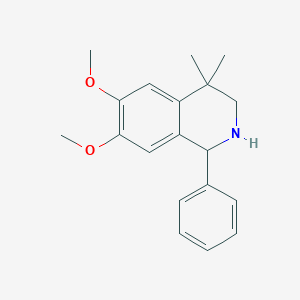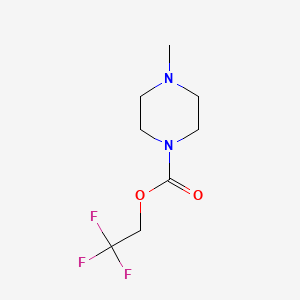
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C16H21FN2O3S. It has a molecular weight of 340.41. The compound contains a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . The synthesis of such compounds is an important area of organic chemistry due to their wide range of biological activities .Molecular Structure Analysis
The compound contains a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these functional groups could influence the compound’s reactivity and biological activity.Scientific Research Applications
Selective 5-HT7 Receptor Antagonists
Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, can be a strategy for designing selective 5-HT7 receptor ligands. These compounds could offer potential therapeutic applications for CNS disorders due to their distinct antidepressant-like and pro-cognitive properties demonstrated in vivo in mice and rats (Canale et al., 2016).
Cyclin-Dependent Kinase Inhibitors
The modification of beta-piperidinoethylsulfides, which shares structural motifs with this compound, has been shown to produce compounds that inhibit cyclin-dependent kinase CDK2. This class of inhibitors has implications in cancer therapy, offering a method for controlling cell cycle progression and tumor growth (Griffin et al., 2006).
Enantioselective Cycloadditions
Compounds structurally related to this compound have been utilized in enantioselective [4 + 2] cycloaddition reactions to create sulfamidate-fused 2,6-disubstituted piperidin-4-ones. These reactions have relevance in the synthesis of complex organic molecules, potentially leading to the development of new drugs with improved therapeutic profiles (Liu et al., 2013).
Fluorine-18 Labeling for PET Imaging
The introduction of fluorine-18 into derivatives of this compound has been explored for potential use in PET imaging. This research aims to develop novel radioligands for imaging specific receptors or enzymes in the brain, providing valuable tools for diagnosing and studying neurological disorders (Lang et al., 1999).
Mechanism of Action
Target of Action
Similar compounds with a piperidin-4-yl structure have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor control.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission, including the serotonin and dopamine pathways .
Result of Action
If it does interact with serotonergic and dopaminergic receptors, it could potentially alter neurotransmitter levels and neuronal activity, leading to changes in mood, cognition, and motor control .
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-15-4-2-1-3-14(15)16(20)19-9-7-12(8-10-19)11-18-23(21,22)13-5-6-13/h1-4,12-13,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNCBHXSOPZREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

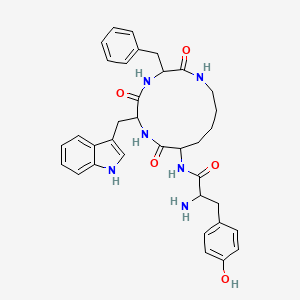
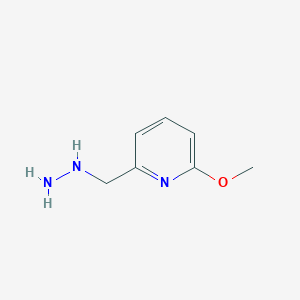
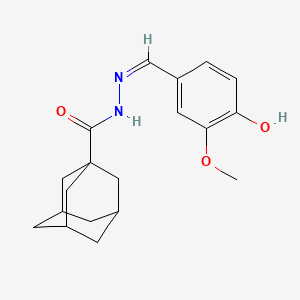
![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)
![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)
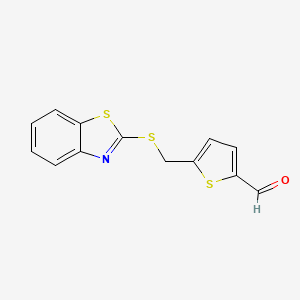

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)


